Cas no 935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile structure
935685-88-4 structure
Product Name:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
Numéro CAS:935685-88-4
Le MF:C13H15BFNO2
Mégawatts:247.073107004166
MDL:MFCD11521351
CID:1040788
PubChem ID:46738194
Update Time:2024-10-26

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Propriétés chimiques et physiques

Nom et identifiant

    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 3-Cyano-5-fluorophenylboronic acid pinacol ester
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbonitrile
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzonitrile
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
    • 2-(3-Cyano-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • DTXSID80674248
    • AKOS015942804
    • MFCD11521351
    • EN300-305732
    • 3-CYANO-5-FLUOROBENZENEBORONIC ACID PINACOL ESTER
    • 3-Cyano-5-fluorobenzeneboronic acid pinacol ester, 96%
    • WWDTYZLFIFQZDE-UHFFFAOYSA-N
    • AS-37042
    • SCHEMBL419330
    • ZB0294
    • MB09945
    • CS-B1232
    • 3-fluoro-5-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)benzonitrile
    • DA-00623
    • 935685-88-4
    • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
    • MDL: MFCD11521351
    • Piscine à noyau: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
    • La clé Inchi: WWDTYZLFIFQZDE-UHFFFAOYSA-N
    • Sourire: N#CC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1

Propriétés calculées

  • Qualité précise: 247.11800
  • Masse isotopique unique: 247.1179870g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 1
  • Complexité: 360
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 42.2Ų

Propriétés expérimentales

  • Le PSA: 42.25000
  • Le LogP: 1.99658

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Fluorochem
229773-1g
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95%
1g
£282.00 2022-02-28
Fluorochem
229773-5g
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95%
5g
£844.00 2022-02-28
Fluorochem
229773-10g
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4 95%
10g
£1438.00 2022-02-28
TRC
F598645-100mg
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
935685-88-4
100mg
$92.00 2023-05-18
TRC
F598645-250mg
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
935685-88-4
250mg
$184.00 2023-05-18
TRC
F598645-500mg
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
935685-88-4
500mg
$287.00 2023-05-18
TRC
F598645-1g
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
935685-88-4
1g
$ 330.00 2022-06-04
ChemScence
CS-B1232-100mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4
100mg
$174.0 2022-04-26
ChemScence
CS-B1232-500mg
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4
500mg
$220.0 2022-04-26
ChemScence
CS-B1232-1g
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
935685-88-4
1g
$242.0 2022-04-26

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  18 h, 100 °C
Référence
1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 90 °C
Référence
Preparation of indolizine derivatives as phoshoinositide 3-kinases inhibitors
, United States, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Référence
Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, rt → 110 °C
Référence
Preparation of triazine-containing organic compounds for organic electroluminescent device
, China, , ,

Méthode de production 5

Conditions de réaction
Référence
Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane ,  1,4-Dioxane ;  4 h, 80 °C
Référence
Thiazolyl derivatives as mGluR5 antagonists and their preparation and methods for their use
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
Référence
Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases
, Germany, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Référence
Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  overnight, 90 °C
Référence
Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs.
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  24 h, 100 °C
Référence
Condensed cyclic compound, composition including the same, and organic light-emitting device including the condensed cyclic compound
, United States, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  6 h, 110 °C
Référence
Preparation biaryl oxyacetic acid compounds as inhibitors of CRTH2 receptor
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
Référence
Preparation of 1,2,3,4-tetrahydroquinoxaline derivatives useful as RORγt agonists useful for the treatment of cancers, metabolic diseases and autoimmune diseases
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
Référence
Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs.
, Germany, , ,

Méthode de production 14

Conditions de réaction
Référence
Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases
, Germany, , ,

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Raw materials

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preparation Products

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
Numéro de commande:A959519
État des stocks:in Stock
Quantité:10.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 16:10
Prix ($):217.0
Courriel:sales@amadischem.com

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
A959519
Pureté:99%
Quantité:10.0g
Prix ($):217.0
Courriel